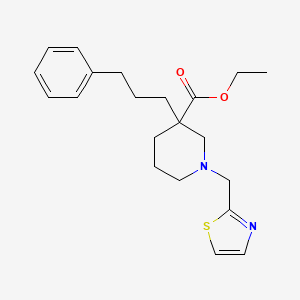![molecular formula C20H28N2O2 B6062823 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6062823.png)
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, also known as PAC-1, is a small molecule that has shown promising results in cancer research. PAC-1 was first synthesized in 2005 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential as an anti-cancer agent.
作用机制
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone works by activating procaspase-3, which is a precursor to caspase-3, a key enzyme involved in apoptosis. In cancer cells, procaspase-3 is often present in an inactive form, which makes the cells resistant to apoptosis. 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone binds to procaspase-3 and induces a conformational change that activates the enzyme, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone has been shown to have other biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which has anti-inflammatory properties. 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone has also been shown to improve cognitive function in animal models, although the mechanism behind this effect is not yet fully understood.
实验室实验的优点和局限性
One of the main advantages of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone.
未来方向
There are several future directions for research on 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone in vivo. Finally, clinical trials are needed to determine the safety and efficacy of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone as a cancer therapy in humans.
合成方法
The synthesis of 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone involves a multi-step process that starts with the reaction of 3-acetylbenzaldehyde with cyclohexylamine to form the intermediate 3-(cyclohexylamino)benzaldehyde. This intermediate is then reacted with 2-pyrrolidinone in the presence of a reducing agent to yield 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved through recrystallization.
科学研究应用
4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This selectivity is thought to be due to the fact that 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone targets a protein called procaspase-3, which is overexpressed in many types of cancer cells.
属性
IUPAC Name |
4-[(3-acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-15(23)18-9-5-8-17(10-18)12-21-19-11-20(24)22(14-19)13-16-6-3-2-4-7-16/h5,8-10,16,19,21H,2-4,6-7,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOATDUYSCGDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CNC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6062745.png)
![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6062757.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B6062775.png)
![4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6062776.png)
![5-chloro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062786.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide](/img/structure/B6062790.png)


![2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol](/img/structure/B6062809.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B6062810.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6062816.png)
![1-(4-fluorobenzyl)-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6062817.png)
![ethyl 4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6062844.png)
![ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B6062846.png)